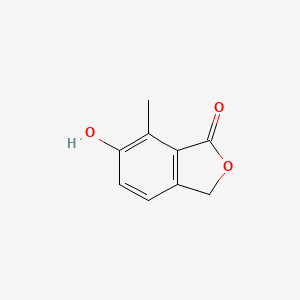

6-Hydroxy-7-methylisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8O3 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

6-hydroxy-7-methyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C9H8O3/c1-5-7(10)3-2-6-4-12-9(11)8(5)6/h2-3,10H,4H2,1H3 |

InChI Key |

LLBRRUJCDXGODT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)OC2)O |

Origin of Product |

United States |

Natural Occurrence and Bioprospecting of Isobenzofuranone Derivatives

Isolation and Identification from Fungal Sources

Fungi, in their vast diversity, represent a prolific source of novel and bioactive secondary metabolites, including a significant number of isobenzofuranone derivatives. These compounds have been isolated from fungi inhabiting a range of ecological niches, from the depths of the ocean to the tissues of terrestrial plants.

Marine-Derived Fungi

The marine environment, with its unique and often extreme conditions, fosters microbial life that has evolved distinct metabolic pathways, leading to the production of unique chemical entities. Marine-derived fungi have proven to be a particularly rich source of isobenzofuranone derivatives.

Penicillium sp. : Chemical investigations of marine-derived Penicillium species have led to the isolation of new isobenzofuranone and isochromenone compounds. nih.govresearchgate.net For instance, a study on a Penicillium species resulted in the characterization of three new secondary metabolites, one of which was an isobenzofuranone. nih.govresearchgate.net These compounds have demonstrated potential inhibitory activity against α-glucosidase. nih.gov Soil-derived fungi of the same genus, such as Penicillium canescens, have also yielded novel isobenzofuranone enantiomers. bohrium.comnih.govfigshare.com

Microsphaeropsis spp. : Fungi of the genus Microsphaeropsis, found in association with marine sponges, are known producers of a variety of secondary metabolites. nih.gov Research on a Microsphaeropsis species isolated from the Mediterranean sponge Aplysina aerophoba led to the discovery of new betaenone derivatives and tetrahydroxyanthraquinone congeners. researchgate.net A systematic review of the genus reported the isolation of 112 compounds, including polyketones, with 49 being novel discoveries. nih.gov Among the known compounds isolated from this genus is 5,7-dihydroxy-4,6-dimethyl-1(3H)-isobenzofuranone. nih.gov

Diaporthe phaseolorum : The genus Diaporthe (and its anamorph Phomopsis) is widely distributed and known for producing a diverse array of bioactive metabolites, including isobenzofuranones. nih.gov While many species are plant pathogens or endophytes, their presence in marine ecosystems has also been noted. Diaporthe phaseolorum, an endophyte isolated from Combretum lanceolatum, has been the subject of metabolic studies to identify its chemical constituents. scielo.br Research on various Diaporthe species has revealed the production of polyketides, terpenoids, and other compounds with a range of biological activities. nih.govmdpi.com

Plant Endophytic Fungi

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a significant source of bioactive natural products. nih.govnih.govresearchgate.netsciopen.com The close symbiotic relationship between endophytes and their host plants can lead to the production of a unique spectrum of secondary metabolites. nih.gov

Aspergillus flavus : The endophytic fungus Aspergillus flavus has been identified as a producer of various secondary metabolites. nih.gov For example, fermentation of an endophytic strain of A. flavus isolated from the stem of Cephalotaxus fortunei yielded two furan (B31954) derivatives with antibacterial properties. nih.gov While direct isolation of 6-Hydroxy-7-methylisobenzofuran-1(3H)-one from A. flavus is not explicitly detailed in the provided context, the genus Aspergillus is a well-known producer of a vast array of polyketide-derived secondary metabolites, including various aromatic compounds. nih.govmdpi.com Other endophytic Aspergillus species, such as Aspergillus terreus, have also been a focus of research for the production of bioactive compounds. mdpi.comnih.govresearchgate.netekb.eg

Terrestrial Fungi and Other Microbial Producers

Terrestrial fungi, found in diverse environments such as soil and decaying organic matter, contribute significantly to the discovery of novel natural products. mdpi.com Soil-derived fungi, in particular, are a rich source of bioactive compounds. For instance, two new pairs of isobenzofuranone enantiomers were isolated from the solid fermentation of Penicillium canescens DWS225. bohrium.comnih.govfigshare.com Another study on the fungus Cephalosporium sp. AL031, isolated from Sinarundinaria nitida, led to the discovery of a new antioxidant isobenzofuranone derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide, alongside three known related compounds. nih.gov

Occurrence in Plant Extracts and Other Natural Environments

Isobenzofuranone derivatives are not exclusively found in microbial sources; they have also been identified in plant extracts, often as products of associated endophytic fungi.

Mangrove Fruits : Mangrove ecosystems are a unique source of biodiversity, and the endophytic fungi residing within mangrove plants are known to produce a variety of bioactive compounds. nih.govmdpi.com An endophytic fungus, Epicoccum nigrum SCNU-F0002, isolated from the fresh fruit of the mangrove plant Acanthus ilicifolius, was found to produce four new isobenzofuranone monomers and one new isobenzofuranone dimer. nih.gov These compounds exhibited α-glucosidase inhibitory and antioxidant activities. nih.gov The fruits and seeds of mangrove plants themselves are rich in phytochemicals, including phenolic compounds and limonoids, which possess a range of bioactivities. nih.gov

Advanced Isolation and Purification Methodologies for Natural Isobenzofuranones

The isolation and purification of specific natural products like isobenzofuranones from complex crude extracts is a critical and often challenging step in natural product chemistry. frontiersin.org A combination of conventional and modern techniques is typically employed to obtain pure compounds for structure elucidation and biological testing. frontiersin.org

The process generally begins with extraction , where solvents of varying polarities are used to extract a broad range of compounds from the source material (e.g., fungal culture or plant tissue). scispace.com Common methods include solvent extraction, Soxhlet extraction, and more modern techniques like ultrasound-assisted and microwave-assisted extraction. scispace.com

Following extraction, chromatography is the most widely used technique for the separation and purification of individual compounds.

Column Chromatography : This is a fundamental preparative technique where the crude extract is passed through a column packed with a stationary phase (e.g., silica gel or Sephadex LH-20). nih.gov Different compounds move through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase (solvent), allowing for their separation into fractions.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool that provides high resolution and sensitivity for both analytical and preparative separations. It is often used as a final purification step to obtain highly pure compounds. scispace.com

Thin-Layer Chromatography (TLC) : TLC is a quick and simple method used to monitor the progress of a reaction or to determine the number of components in a mixture and select a suitable solvent system for column chromatography.

Once a pure compound is isolated, its structure is determined using a variety of spectroscopic techniques .

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (e.g., HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure of a molecule. nih.gov

Mass Spectrometry (MS) : MS provides information about the molecular weight and elemental composition of a compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule.

Synthetic Methodologies and Chemical Derivatization of the Isobenzofuranone Core

De Novo Synthetic Approaches to the Isobenzofuranone Skeleton

De novo synthesis provides a powerful means to construct the isobenzofuranone framework from fundamental starting materials, allowing for precise control over the substitution pattern on the aromatic ring.

Cyclization Reactions (e.g., from 2-formylbenzonitrile, o-alkylbenzoic acids, 2-vinylbenzoic acid derivatives)

A primary strategy for forming the isobenzofuranone ring involves the cyclization of appropriately functionalized benzene (B151609) derivatives.

From 2-Formylbenzonitrile: 2-Formylbenzonitrile and its derivatives are versatile precursors for isobenzofuranones and the related isoindolinones. researchgate.netnih.gov These bifunctional compounds can undergo cascade reactions where the aldehyde is attacked by a nucleophile, followed by an intramolecular cyclization involving the nitrile group. researchgate.net For instance, electrochemical methods have been developed to initiate tandem reactions of 2-formylbenzonitrile with anilines to produce N-aryl isoindolinones. nih.gov While this produces a related nitrogen-containing heterocycle, similar principles of intramolecular cyclization can be applied to form the oxygen-containing lactone ring of isobenzofuranones.

From o-Alkylbenzoic Acids: The direct lactonization of 2-alkylbenzoic acids is a straightforward method for phthalide (B148349) synthesis. An electrochemical approach utilizing a graphite (B72142) anode can achieve the C(sp³)-H lactonization, providing an atom-economical route to various phthalides. organic-chemistry.org Another classic method involves the chlorination of o-toluic acid at elevated temperatures, which proceeds through o-chloromethyl benzoic acid intermediates that cyclize to form the phthalide ring. google.com

From 2-Vinylbenzoic Acid Derivatives: Derivatives of 2-vinylbenzoic acid serve as effective substrates for cyclization to form the phthalide skeleton. sigmaaldrich.combldpharm.com The reaction can be promoted through various catalytic methods, taking advantage of the reactive vinyl group to facilitate the ring-closing lactonization process.

Lactonization Strategies for Phthalide Formation

Lactonization, the formation of a cyclic ester, is the key ring-closing step in many isobenzofuranone syntheses. youtube.com These strategies often start with a benzoic acid derivative bearing a functionalized side chain at the ortho position. For instance, the reduction of 2-acylarylcarboxylates, often achieved with high enantioselectivity using ruthenium-catalyzed asymmetric transfer hydrogenation, can be followed by an in situ lactonization to yield 3-substituted phthalides. organic-chemistry.org This highlights a chemoenzymatic approach where a bioreduction of a precursor like 2-acetylbenzonitrile (B2691112) can lead to an intermediate that readily cyclizes to the phthalide. nih.gov The efficiency and favorability of forming the five-membered lactone ring make this a widely applicable strategy. youtube.com

Microwave-Assisted Synthetic Protocols for Isobenzofuran-1(3H)-ones

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields. youtube.comnih.govnih.gov The rapid and intense heating generated by microwave irradiation can significantly reduce reaction times for the synthesis of heterocyclic compounds, including isobenzofuranones, compared to conventional heating methods. youtube.comnih.govyoutube.com This technology has been successfully applied to various transformations, including the synthesis of quinazoline (B50416) and quinazolinone derivatives, demonstrating its utility in constructing heterocyclic scaffolds. nih.gov The synthesis of isoxazolidines via microwave-assisted 1,3-dipolar cycloadditions further showcases the method's ability to promote regioselective cyclizations efficiently. beilstein-archives.org These protocols offer a greener and more efficient alternative for constructing the isobenzofuranone core. youtube.com

Palladium-Mediated Coupling Reactions for Isobenzofuranone Construction

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. capes.gov.brnih.govorganic-chemistry.org Several palladium-catalyzed methods have been developed for the construction of the isobenzofuranone ring. nih.gov

One notable approach involves the palladium-catalyzed arylation of aldehydes with organoboronic acids, which can produce 3-arylphthalides in good yields. organic-chemistry.org Another powerful strategy is the domino reaction of o-bromobenzyl alcohols with various coupling partners. organic-chemistry.orgnih.gov For example, a palladium-catalyzed process can couple o-bromobenzyl alcohols with internal acetylenes in water to form isochromenes, a related class of heterocycles. nih.gov Similarly, reaction with tert-butyl isocyanide followed by hydrolysis provides a direct route to phthalides. nih.gov These methods benefit from the modularity and functional group tolerance characteristic of palladium catalysis.

| Catalyst/Reagent System | Substrate Type | Product | Key Feature |

| Pd(OAc)₂, Thioether-Imidazolinium Carbene | o-Formylarylboronic Acid | 3-Arylphthalide | Arylation of aldehydes |

| Pd(OAc)₂, l-proline, TBAI | o-Bromo Tertiary Benzyl Alcohol | Isochromene | Domino C-C/C-O coupling in water |

| Pd(0), tert-butyl isocyanide | o-Halobenzyl Alcohol | Phthalide | Isocyanide insertion followed by hydrolysis |

Michael Addition and Dieckmann Condensation Sequences in Isobenzofuranone Synthesis

Tandem reactions that form multiple bonds in a single pot offer a highly efficient route to complex molecules. A sequence involving a double Michael addition followed by a Dieckmann condensation is a powerful strategy for constructing cyclic systems. nih.govyoutube.com The Michael addition involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comyoutube.comyoutube.com This is often followed by an intramolecular Claisen condensation, known as the Dieckmann condensation, to form a cyclic β-keto ester. youtube.comyoutube.com While this sequence is more commonly used for creating carbocyclic rings like cyclohexanones, the principles can be adapted to synthesize heterocyclic systems by carefully choosing the substrates. nih.gov For example, a precursor containing both an ester and a suitable Michael acceptor could potentially be designed to cyclize into an isobenzofuranone derivative.

Intramolecular Michael Addition Strategies for Isobenzofuranone Framework

The intramolecular Michael reaction is a robust method for forming rings, including heterocyclic frameworks. nih.govorganicreactions.orgresearchgate.net This reaction involves a molecule containing both a nucleophilic donor and an electrophilic acceptor, which react internally to form a cyclic product. organicreactions.org The reaction can be catalyzed by various means, including N-heterocyclic carbenes (NHCs), which can generate a reactive enol intermediate that undergoes cyclization. nih.gov This strategy has been successfully applied to synthesize a variety of cyclic compounds with high diastereoselectivity and enantioselectivity. nih.govnih.gov By designing a substrate with an appropriate tether length and the correct functionalities, such as an ortho-substituted phenol (B47542) with a pendant α,β-unsaturated ester, an intramolecular Michael addition could be employed to construct the isobenzofuranone ring system.

Asymmetric Synthesis of Chiral Isobenzofuranone Analogs

The creation of chiral isobenzofuranone analogs from prochiral precursors is a significant challenge in synthetic organic chemistry. The control of stereochemistry is paramount, and to this end, both enzymatic and catalyst-based methods have been explored to achieve high levels of enantioselectivity.

Enzymatic Reduction Methodologies for Stereoselective Synthesis

Enzymatic catalysis offers a powerful and environmentally benign approach to the synthesis of chiral molecules. Ketoreductases, for instance, have been effectively used for the stereoselective synthesis of various hydroxy-keto esters and dihydroxy esters. nih.gov These enzymes can facilitate the reduction of a corresponding diketo ester to yield a variety of stereoisomers with high enantiomeric and diastereomeric excess. nih.gov

In a related context, the stereoselective synthesis of (S)-norcoclaurine has been achieved using a recombinant (S)-norcoclaurine synthase (NCS) enzyme. rsc.org This biocatalytic process involves the oxidative decarboxylation of a tyrosine substrate, followed by an enzyme-mediated Pictet-Spengler reaction with dopamine. rsc.org This methodology highlights the potential of enzymes to orchestrate complex, multi-step transformations in a single pot, affording the desired product with high enantiomeric purity. rsc.org The principles demonstrated in these enzymatic systems can be conceptually applied to the asymmetric synthesis of chiral isobenzofuranones, where a prochiral ketone on the isobenzofuranone scaffold could be selectively reduced to a specific chiral alcohol.

Table 1: Examples of Enzymatic Stereoselective Synthesis

| Enzyme Class | Substrate Type | Product Type | Key Feature |

| Ketoreductases | β,δ-diketo ester | β,δ-dihydroxy esters | High enantio- and diastereomeric excess |

| (S)-norcoclaurine synthase (NCS) | Tyrosine and dopamine | (S)-norcoclaurine | One-pot, two-step green synthesis |

Chiral Catalyst Systems (e.g., Ru(II) catalysts in asymmetric transfer hydrogenation)

Homogeneous catalysis, particularly using transition metals like ruthenium, has been instrumental in the asymmetric hydrogenation of various functional groups. nih.gov In the mid-1990s, Noyori and his team pioneered the use of a Ru(II) catalyst featuring a chiral diamine ligand for the highly stereoselective reduction of aromatic ketones through asymmetric transfer hydrogenation. nih.gov This catalyst system was later adapted for the asymmetric hydrogenation of imines, utilizing a formic acid–triethylamine mixture as the hydrogen source. nih.gov

A notable example of such a catalyst is the Ru/TsDPEN system (TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), which has proven effective for the asymmetric hydrogenation of N-heterocycles. nih.gov More recently, a method for the asymmetric synthesis of enantioenriched anti-α-hydroxy-β-amino acid derivatives has been developed, employing a dynamic kinetic resolution of the corresponding racemic α-keto esters via Ru(II)-catalyzed asymmetric transfer hydrogenation. unc.edu This process demonstrates the ability to set two stereocenters in a single reduction step with high diastereoselectivity and enantioselectivity. unc.edu The use of polymer-immobilized chiral catalysts has also been explored for the asymmetric transfer hydrogenation of imines, offering the advantage of catalyst recyclability. capes.gov.br These catalytic systems hold significant promise for the asymmetric synthesis of chiral isobenzofuranone analogs by the stereoselective reduction of a ketone or imine functionality.

Table 2: Performance of a Ru(II) Catalyst in Asymmetric Transfer Hydrogenation

| Substrate Type | Catalyst System | Key Outcome | Yield | Enantiomeric Excess (ee) |

| Aromatic Ketones | Ru(II) with chiral diamine ligand | Highly stereoselective reduction | High | High |

| Racemic α-keto esters | Ru(II)-catalyzed DKR | Enantioenriched anti-α-hydroxy-β-amino acid derivatives | High | High |

| N-benzyl imines | Polymer-immobilized chiral catalyst | Chiral amine | High | Good |

Strategic Chemical Transformations of the Isobenzofuranone Moiety

The isobenzofuranone core is a versatile scaffold that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Oxidation and Reduction Reactions on the Isobenzofuranone Ring System

Oxidation and reduction reactions are fundamental transformations for modifying the isobenzofuranone ring system. A two-step oxidation-reduction sequence has been utilized in the synthesis of α-hydroxy-β-amino acid derivatives, where a diazo group is first oxidized with Oxone® to form an α-keto ester, which is then subjected to a stereoselective reduction. unc.edu This highlights how oxidation can be used to introduce a functional group that can then be stereoselectively reduced.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of the isobenzofuranone system is amenable to electrophilic substitution reactions, although the substitution pattern is influenced by the existing substituents. For instance, in the related 4-hydroxybenzo[b]thiophen system, electrophilic substitutions such as formylation and bromination with N-bromosuccinimide occur at the 5-position. rsc.org Nitration of this system can lead to a mixture of 5-nitro, 7-nitro, and 5,7-dinitro compounds, with the 5-nitro product being the major component. rsc.org These findings suggest that for 6-Hydroxy-7-methylisobenzofuran-1(3H)-one, electrophilic attack would likely be directed to the positions ortho and para to the hydroxyl group, while also being influenced by the methyl group.

Wittig Reactions for Exocyclic Olefin Formation

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, including exocyclic olefins on ring systems. nih.govharvard.edu This reaction involves the condensation of an alkyl halide with a carbonyl compound, mediated by an organophosphine. nih.gov A variation of this reaction utilizes triphenylarsine, which, after forming an arsonium (B1239301) salt with an alkyl bromide, can condense with aldehydes to produce olefins in high yields. nih.gov

The Wittig reaction has been employed as a key step in the synthesis of 7-methoxy-2-alkyl/aryl-l-benzofuran-5-carboxaldehyde derivatives. researchgate.net In this synthetic route, a phosphonium (B103445) salt is condensed with various acid chlorides in the presence of a base to construct the benzofuran (B130515) ring system via an intramolecular Wittig reaction. researchgate.net This demonstrates the utility of the Wittig reaction in building complex heterocyclic structures. For this compound, a Wittig reaction could potentially be used to convert the lactone carbonyl into an exocyclic double bond, although this would require careful consideration of the reaction conditions to favor the desired transformation over other potential side reactions.

Functionalization at Peripheral Positions (e.g., halogenation, alkylation)

The peripheral positions of the this compound core, which include the aromatic ring and the methyl group, offer opportunities for functionalization through reactions such as halogenation and alkylation. These modifications can significantly impact the electronic properties and steric profile of the molecule, thereby influencing its biological interactions.

Halogenation:

The introduction of halogen atoms onto the aromatic ring of the isobenzofuranone core can be achieved through electrophilic aromatic substitution reactions. While direct halogenation of this compound is not extensively documented in the literature, analogous reactions on related isobenzofuranone structures suggest potential synthetic routes. For instance, bromination of isobenzofuranone derivatives has been reported. A notable example is the synthesis of 6-bromo-3-butylisobenzofuran-1(3H)-one, which has been investigated for its anti-platelet activity. researchgate.net Another instance is the bromination of fluorescein, a spiroisobenzofuranone derivative, to yield 4'-Bromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one. chemicalbook.com

These examples suggest that direct bromination of this compound could potentially be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a catalyst or under photochemical conditions. The regioselectivity of such a reaction would be influenced by the directing effects of the hydroxyl and methyl substituents on the aromatic ring.

Alkylation:

Alkylation of this compound can occur at two primary sites: the phenolic hydroxyl group (O-alkylation) and the aromatic ring (C-alkylation). The O-alkylation of phenols is a well-established transformation, typically proceeding via the Williamson ether synthesis. sciforum.net This involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A variety of bases can be employed, ranging from inorganic bases like alkali metal carbonates and hydroxides to organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). sciforum.net

C-alkylation of the aromatic ring is also a possibility, often competing with O-alkylation. The use of specific catalysts, such as certain ruthenium complexes, can favor ortho-C-alkylation of phenols. nih.gov The reaction of phenols with alcohols can lead to ortho-substituted phenol products, and in some cases, can proceed to form benzofuran derivatives through a dehydrative C-H alkenylation and annulation reaction. nih.gov The choice of reagents and reaction conditions is crucial in directing the selectivity towards either O- or C-alkylation.

Table 1: Examples of Peripheral Functionalization on Isobenzofuranone-Related Scaffolds

| Starting Material | Reagents and Conditions | Product | Functionalization Type | Reference |

| Fluorescein | Not specified | 4'-Bromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one | Halogenation (Bromination) | chemicalbook.com |

| Substituted Phenols | MeI, TMGN, DMF | O-methylated phenols | Alkylation (O-methylation) | sciforum.net |

| Phenols | Alcohols, Cationic Ru-H complex | ortho-substituted phenols | Alkylation (C-alkylation) | nih.gov |

Note: This table provides examples of functionalization on related phenolic and isobenzofuranone structures to illustrate potential synthetic strategies for this compound.

Formation of Complex Isobenzofuranone Conjugates (e.g., triazole-linked structures)

The conjugation of the isobenzofuranone core to other molecular entities, such as biomolecules or other pharmacophores, can lead to hybrid molecules with novel or enhanced properties. A powerful and widely used method for creating such conjugates is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgyoutube.comnih.gov This reaction forms a stable 1,2,3-triazole ring, which serves as a robust linker between two molecular fragments.

To form a triazole-linked conjugate of this compound, the molecule must first be functionalized with either an azide (B81097) or an alkyne group. The phenolic hydroxyl group is a convenient handle for introducing these functionalities. For example, etherification of the hydroxyl group with propargyl bromide in the presence of a base would yield the corresponding propargyl ether, an alkyne-functionalized isobenzofuranone. Alternatively, the hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) and then displaced by sodium azide to introduce the azide functionality.

Once the azide or alkyne-functionalized isobenzofuranone is in hand, it can be "clicked" with a complementary azide- or alkyne-containing molecule in the presence of a copper(I) catalyst. This methodology has been successfully applied to create complex heterocyclic conjugates. For instance, the synthesis of 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones demonstrates the formation of a triazole-containing isobenzofuranone derivative. nih.gov While this example involves the formation of the triazole ring from a different precursor, the principle of linking the isobenzofuranone core to a triazole moiety is clearly illustrated.

The versatility of click chemistry allows for the conjugation of this compound with a wide array of molecules, including but not limited to, other small molecules, peptides, carbohydrates, and synthetic polymers.

Table 2: Conceptual Pathway for the Formation of Triazole-Linked Isobenzofuranone Conjugates

| Step | Description | Generic Reactants | Generic Product | Key Reaction |

| 1 | Functionalization | This compound, Propargyl bromide, Base | 6-(Prop-2-yn-1-yloxy)-7-methylisobenzofuran-1(3H)-one | Williamson Ether Synthesis |

| 2 | Conjugation | Alkyne-functionalized isobenzofuranone, Azide-containing molecule (R-N₃), Cu(I) catalyst | 1,4-Disubstituted triazole-linked isobenzofuranone conjugate | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Note: This table outlines a conceptual synthetic route. The specific reagents and conditions would need to be optimized for the target conjugate.

Biosynthetic Pathways and Precursors of Isobenzofuranone Natural Products

Investigating Polyketide Biosynthesis as the Foundation for Isobenzofuranones

The biosynthesis of isobenzofuranones is initiated by a Type I iterative polyketide synthase (PKS), a large, multifunctional enzyme that catalyzes the sequential condensation of small carboxylic acid units. researchgate.net The process commences with the loading of a starter unit, typically acetyl-CoA, onto the acyl carrier protein (ACP) domain of the PKS. This is followed by a series of Claisen condensation reactions with extender units, most commonly malonyl-CoA, to build a linear poly-β-keto chain. nih.gov

The structural diversity of polyketides, including isobenzofuranones, arises from the programmed action of the PKS and its various domains. acs.org Fungal non-reducing PKSs (NR-PKSs) are primarily responsible for the synthesis of aromatic polyketides. nih.govnih.gov These enzymes typically contain a starter unit:ACP transacylase (SAT), ketosynthase (KS), malonyl-CoA:ACP transacylase (MAT), product template (PT), and acyl-carrier protein (ACP) domains, often followed by a thioesterase (TE) or Claisen cyclase (CLC) domain. nih.gov The number of condensation cycles determines the length of the polyketide chain, which in turn dictates the size of the resulting aromatic ring system. nih.gov

For the formation of the isobenzofuranone core of a compound like 6-Hydroxy-7-methylisobenzofuran-1(3H)-one, a tetraketide intermediate is the likely product of the PKS. This linear precursor, still tethered to the ACP domain, is then poised for a series of cyclization and aromatization reactions.

Elucidation of Specific Enzymatic Steps in the Biosynthesis of Hydroxylated Isobenzofuranones

Following the assembly of the linear polyketide chain, a series of tailoring enzymes modify the structure to yield the final isobenzofuranone product. These modifications include hydroxylation, methylation, and lactonization. The biosynthesis of the well-studied isobenzofuranone, mycophenolic acid, provides a valuable model for understanding these enzymatic steps. nih.gov

In the proposed biosynthesis of this compound, a key step is the hydroxylation of the aromatic ring at the C-6 position. This reaction is typically catalyzed by a cytochrome P450 monooxygenase. These enzymes are known to play a crucial role in the modification of polyketide scaffolds. rsc.org

The formation of the lactone ring, a defining feature of isobenzofuranones, is another critical enzymatic step. In the case of mycophenolic acid, an unusual fused cytochrome P450 and hydrolase enzyme, MpaDE', is responsible for both hydroxylation and subsequent intramolecular lactonization. nih.gov A similar enzymatic logic is likely employed in the biosynthesis of other isobenzofuranones.

The methylation at the C-7 position is catalyzed by a C-methyltransferase (CMeT) domain, which is often embedded within the PKS itself in fungal systems. nih.govacs.org This domain utilizes S-adenosylmethionine (SAM) as the methyl group donor. nih.gov The timing and regioselectivity of this methylation event are tightly controlled during the biosynthetic process. nih.govacs.org

| Enzyme Type | Function in Isobenzofuranone Biosynthesis | Example from Mycophenolic Acid Pathway |

| Polyketide Synthase (PKS) | Assembly of the linear polyketide backbone | MpaC nih.gov |

| Cytochrome P450 Monooxygenase | Hydroxylation of the aromatic ring | MpaD' (part of MpaDE' fusion) nih.gov |

| Hydrolase/Cyclase | Catalysis of lactone ring formation | MpaE' (part of MpaDE' fusion) nih.gov |

| C-Methyltransferase (CMeT) | Addition of a methyl group to the scaffold | PKS-embedded CMeT domain nih.govacs.org |

Tracing Precursor Incorporation into Isobenzofuranone Scaffolds

The building blocks for isobenzofuranone biosynthesis can be elucidated through precursor feeding studies using isotopically labeled compounds. These experiments have confirmed that the carbon skeleton of isobenzofuranones is derived from acetate units via acetyl-CoA and malonyl-CoA. mdpi.comnih.govkean.edunih.gov

For instance, the biosynthesis of mycophenolic acid utilizes one molecule of acetyl-CoA as the starter unit and three molecules of malonyl-CoA as extender units to form the initial polyketide chain. nih.gov The methyl group on the aromatic ring is derived from the methyl group of S-adenosylmethionine (SAM). nih.gov

Based on this, a plausible precursor incorporation pattern for this compound can be proposed:

Acetyl-CoA: Serves as the starter unit for the polyketide chain.

Malonyl-CoA: Three molecules act as extender units, each adding two carbons to the growing chain.

S-Adenosylmethionine (SAM): Donates the methyl group at the C-7 position.

| Precursor | Role in Biosynthesis | Number of Units Incorporated (Proposed) |

| Acetic Acid (via Acetyl-CoA) | Starter unit for the polyketide chain | 1 |

| Malonic Acid (via Malonyl-CoA) | Extender units for polyketide chain elongation | 3 |

| Methionine (via SAM) | Donor of the C-7 methyl group | 1 |

Comparative Biosynthetic Analyses of Structurally Related Isobenzofuranone Families

The genes responsible for the biosynthesis of a specific natural product are often clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). rsc.orgkit.edunih.govnih.gov Comparative analysis of these BGCs from different fungal species that produce various isobenzofuranones can provide valuable insights into the evolution of these pathways and the enzymatic basis for their structural diversity. rsc.orgnih.gov

For example, a comparison of the mycophenolic acid BGC with the BGCs of other isobenzofuranones would likely reveal a conserved core set of genes encoding the PKS and key tailoring enzymes. researchgate.net Variations in the BGCs, such as the presence or absence of specific tailoring enzyme genes (e.g., different hydroxylases, methyltransferases, or prenyltransferases), would correlate with the structural differences observed in the final natural products. nih.gov

This comparative genomic approach is a powerful tool for predicting the structures of novel isobenzofuranones from newly sequenced fungal genomes and for understanding the molecular mechanisms that generate the vast chemical diversity within this family of natural products. nih.govmdpi.com

In Vitro Biological Activities and Mechanistic Studies of Isobenzofuranone Derivatives

Comprehensive Evaluation of Broad-Spectrum Biological Activities

No specific studies detailing the antifungal activity of 6-Hydroxy-7-methylisobenzofuran-1(3H)-one against Candida albicans, Microsporum gypseum, or Cryptococcus neoformans were identified. Research on other isobenzofuranone derivatives has shown that this class of compounds can possess antifungal properties. For instance, isopestacin, an isobenzofuranone isolated from the endophytic fungus Pestalotiopsis microspora, has demonstrated antifungal activity nih.gov. However, without specific testing of this compound, its potential efficacy against these fungal pathogens remains unknown.

There is no available data from in vitro studies on the cytotoxic and antiproliferative effects of this compound on the P388, KB, HT29, MCF-7, A549, HeLa, or U937 cancer cell lines. The isobenzofuranone scaffold is present in a variety of natural and synthetic compounds that have been evaluated for their anticancer potential. For example, some C-3 functionalized isobenzofuran-1(3H)-ones have shown antiproliferative activity against U937 and K562 cancer cell lines mdpi.comresearchgate.net. Substituted isobenzofuranones derived from anacardic acids have also been screened for cytotoxicity against human cancer cell lines such as HL-60, SF295, and MDA-MB435 nih.gov. Nevertheless, the specific activity of this compound has not been reported.

No studies were found that investigated the immunosuppressive properties of this compound. The potential for compounds to modulate the immune system is a significant area of research. For instance, a series of aryl-substituted isobenzofuran-1(3H)-ones were identified as inhibitors of perforin, a protein crucial for the cytotoxic function of lymphocytes, suggesting a potential immunosuppressive role for some members of this compound class nih.gov. However, the specific compound has not been evaluated in this context.

Specific research on the neuroprotective effects of this compound in cellular models is not available. The isobenzofuranone core structure is found in compounds that have been investigated for neuroprotective properties. Studies on certain isobenzofuranones have demonstrated a protective effect against redox imbalance in primary cultures of hippocampal neurons scielo.brscispace.comresearchgate.netcapes.gov.br. Additionally, new isobenzofuranone enantiomers isolated from Penicillium canescens have been investigated for their neuroprotective effects against oxygen-glucose deprivation/reperfusion injury in PC12 cells nih.govbohrium.com. The relevance of these findings to this compound is undetermined.

There is no information available regarding the antiviral activity of this compound against H5N1, HIV-1, or any other viruses. While various heterocyclic compounds are continuously screened for antiviral efficacy, this specific isobenzofuranone has not been featured in the available scientific literature concerning antiviral research. For context, other classes of compounds, such as benzofuran (B130515) derivatives, have been evaluated for their in vitro activity against a range of DNA and RNA viruses nih.gov.

No data could be located concerning the antibacterial activity of this compound. The broader family of isobenzofuranones has been a source of compounds with antibacterial properties. For example, a new isobenzofuranone derivative isolated from Phlomis betonicoides showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) ucr.edu. Other studies have also reported on the synthesis and evaluation of new isobenzofuran-1(3H)-one derivatives for their antibacterial effects uobabylon.edu.iqimjst.org. The activity of this compound in this area remains to be investigated.

Elucidation of Molecular Mechanisms of Action

The biological effects of isobenzofuranone derivatives are underpinned by their interactions with various molecular components and their ability to modulate key cellular pathways and processes. The following sections explore these mechanisms in detail.

Interaction with Specific Molecular Targets

Isobenzofuranone and its derivatives exert their biological effects by interacting with a range of specific molecular targets, including receptors and enzymes crucial for cellular function and signaling.

Adenosine Receptors: Certain benzofuran derivatives have been investigated for their antagonistic activities at adenosine receptors. For instance, a series of benzofuran derivatives were prepared and studied for their effects on the A2A receptor, with some compounds showing potent antagonist activity. escholarship.org The replacement of a phenyl group with a heterocyclic ring in these derivatives was found to improve their pharmacokinetic profile and aqueous solubility. escholarship.org

Inosine Monophosphate Dehydrogenase (IMPDH): A prominent molecular target for some isobenzofuranone derivatives is the enzyme Inosine Monophosphate Dehydrogenase (IMPDH). Mycophenolic acid (MPA), a well-known immunosuppressant, is a potent, selective, noncompetitive, and reversible inhibitor of IMPDH. nih.govresearchgate.net This enzyme is critical for the de novo synthesis of guanine nucleotides. nih.govresearchgate.net By inhibiting IMPDH, MPA depletes the pool of guanosine nucleotides, which is particularly crucial for the proliferation of T and B lymphocytes as they rely heavily on the de novo purine synthesis pathway. nih.govfrontiersin.org This inhibitory action leads to a cytostatic effect on these immune cells. nih.gov All isolated mycophenolic acid derivatives from the coral-derived fungus Penicillium bialowiezense showed potent IMPDH2 inhibitory activity. nih.gov

M2 Proton Channel Protein: The M2 proton channel is a key protein of the influenza A virus, mediating proton transport and viral replication. frontiersin.org While various small molecules have been identified as inhibitors of this channel, a review of the available literature did not yield specific information on the interaction of isobenzofuranone or benzofuran derivatives with the M2 proton channel protein.

Modulation of Intracellular Signaling Pathways

Isobenzofuranone derivatives can influence cellular behavior by modulating key intracellular signaling pathways, such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

p38 MAPK Phosphorylation: The p38 MAPK signaling pathway is a central regulator of cellular responses to stress and inflammation. researchgate.netnih.gov Research has shown that certain benzofuran derivatives can act as inhibitors of p38α MAPK. nih.govresearchgate.net For example, a nicotinonitrile-benzofuran hybrid demonstrated substantial action as a p38α MAP kinase inhibitor with an IC₅₀ of 0.040 μM. nih.gov Another study on new heterocyclic/benzofuran hybrids revealed that a specific compound, 5d, significantly inhibited the phosphorylation levels of key proteins in the MAPK pathway, including ERK, JNK, and p38, in a dose-dependent manner in LPS-stimulated RAW264.7 cells. nih.gov This suggests that the anti-inflammatory effects of these compounds may be mediated through the regulation of the MAPK signaling pathway. nih.gov

| Compound Class | Specific Compound/Derivative | Target Pathway | Effect | Reference |

| Benzofuran Derivative | Nicotinonitrile-benzofuran hybrid | p38α MAPK | Inhibition (IC₅₀ = 0.040 μM) | nih.gov |

| Benzofuran Hybrid | Compound 5d | MAPK (ERK, JNK, p38) | Inhibition of phosphorylation | nih.gov |

Influence on Cellular Processes

The interaction of isobenzofuranone derivatives with molecular targets and signaling pathways translates into significant effects on various cellular processes, including the cell cycle, apoptosis, and DNA integrity.

Cell Cycle Arrest: Mycophenolic acid has been shown to arrest the T-lymphocyte cell cycle at the G1/S interface, thereby inhibiting the proliferation of these cells. nih.gov Other isobenzofuranone-related compounds have also demonstrated the ability to induce cell cycle arrest. For instance, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a naphthalimide derivative, caused an accumulation of cells in the S and G2/M phases in MOLT-4 cells, indicating a mitotic arrest or a delay in the exit of daughter cells from the mitotic cycle. mdpi.comnih.gov

Apoptosis Induction: Several isobenzofuranone derivatives have been reported to induce apoptosis, or programmed cell death, in various cell types. The synthetic resorcinolic lipid 3-heptyl-3,4,6-trimethoxy-3H-isobenzofuran-1-one was found to increase the rate of apoptosis induced by the chemotherapy drug cyclophosphamide. nih.gov Another novel cytosporone, 3-Heptyl-4,6-dihydroxy-3H-isobenzofuran-1-one, also potentiated the mutagenic effect of cyclophosphamide and induced apoptosis in combination with it. nih.gov Furthermore, (3R)-5,6,7-trihydroxy-3-isopropyl-3-methylisochroman-1-one, isolated from Selaginella moellendorffii, was shown to induce apoptosis in U2OS osteosarcoma cells by upregulating the pro-apoptotic protein NOXA and downregulating the anti-apoptotic protein myeloid cell leukemia 1 (MCL-1). acs.org

DNA Fragmentation: A key event in apoptosis is the fragmentation of nuclear DNA. The main pathway leading to sperm DNA fragmentation is believed to be an apoptotic process. nih.gov While the direct effect of this compound on DNA fragmentation is not specified in the available literature, the pro-apoptotic activity of related isobenzofuranone derivatives suggests a potential to induce this process as a downstream consequence of apoptosis.

Chromatin Condensation: Chromatin condensation is another hallmark of apoptosis. Although isobenzofuranone derivatives are known to induce apoptosis, specific studies detailing their direct influence on chromatin condensation were not identified in the reviewed literature.

Enzyme Inhibition Studies

The biological activity of isobenzofuranone and benzofuran derivatives is also attributed to their ability to inhibit specific enzymes involved in various physiological and pathological processes.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. A study on benzofuran derivatives isolated from Cortex Mori Radicis showed that while most compounds were inactive or weakly inhibitory toward AChE, two 2-arylbenzofuran derivatives exhibited moderate inhibitory effects with IC₅₀ values of 81.2 μM and 40.5 μM, respectively.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for diabetes and obesity. Arylbenzofurans have been identified as a promising class of PTP1B inhibitors. A study on 2-arylbenzofuran analogs isolated from Morus alba demonstrated potent inhibitory activity, with IC₅₀ values ranging from 3.11 to 53.47 µM. Enzyme kinetic studies revealed that these compounds act as non-competitive or mixed-type inhibitors of PTP1B.

| Compound Class | Enzyme Target | Inhibitory Activity (IC₅₀) | Reference |

| 2-Arylbenzofuran Derivatives | Acetylcholinesterase (AChE) | 40.5 μM - 81.2 μM | |

| 2-Arylbenzofuran Analogs | Protein Tyrosine Phosphatase 1B (PTP1B) | 3.11 μM - 53.47 µM |

Structure Activity Relationship Sar Investigations of 6 Hydroxy 7 Methylisobenzofuran 1 3h One Analogs

Systemic Analysis of Hydroxyl and Methyl Substituent Effects on Biological Activity

The positions and nature of substituents on the isobenzofuranone ring are critical determinants of biological activity. The hydroxyl (-OH) group at the C-6 position and the methyl (-CH) group at the C-7 position of the parent molecule are key features whose influence has been explored through the synthesis and evaluation of various analogs.

Research into a series of (Z)-3-benzylideneisobenzofuran-1(3H)-one derivatives has provided significant insights into the role of substituents on the phthalide (B148349) ring (referred to as site I). In studies evaluating antioxidant and antiplatelet activities, the presence of an electron-donating group (EDG), such as a methyl group, at the C-6 position was found to be beneficial. For instance, an analog with a C-6 methyl group (Compound 28m ) displayed notable antioxidant activity. nih.gov

Further analysis revealed that the type of substituent at this position significantly modulates efficacy. While a methyl group at C-6 provided good activity, replacing it with a more electron-withdrawing group like bromine (in compound 28g ) led to a nearly threefold increase in antioxidant potency compared to the standard, ascorbic acid. nih.gov This suggests that while an EDG like a methyl group is favorable, electronic effects are complex, and other factors such as sterics and lipophilicity play a crucial role.

When considering the hydroxyl group, its position is vital. While direct SAR studies on the 6-hydroxy-7-methyl core are limited, broader studies on related benzofuran (B130515) scaffolds have indicated that a hydroxyl group at the C-6 position can be essential for certain biological activities, such as antibacterial effects. The interplay between the hydroxyl at C-6 and the methyl at C-7 likely influences the molecule's electronic distribution and its ability to form key interactions, such as hydrogen bonds, with biological targets. The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, suggests that the addition of a methyl group can lead to profound, sometimes unexpected, increases in potency by improving binding affinity through hydrophobic interactions or by favorably altering the molecule's conformation. princeton.edu

The following table summarizes the antioxidant and antiplatelet activities of several C-6 substituted (Z)-3-benzylideneisobenzofuran-1(3H)-one analogs, illustrating the impact of these modifications.

| Compound ID | C-6 Substituent (Site I) | R' Substituent (Site II) | Antioxidant Activity IC₅₀ (µg/mL) | Antiplatelet Activity IC₅₀ (µg/mL) |

| 28a | H | H | 18.21 ± 0.15 | 68.25 ± 0.76 |

| 28g | Br | H | 1.59 ± 0.55 | 16.28 ± 0.25 |

| 28k | Br | p-OCH₃ | 0.55 ± 0.15 | 9.60 ± 0.62 |

| 28m | CH₃ | H | 7.23 ± 0.04 | 24.64 ± 0.42 |

| 28q | CH₃ | m-OCH₃ | 3.83 ± 0.88 | 9.60 ± 0.62 |

| Ascorbic Acid | - | - | 4.57 | - |

| Aspirin | - | - | - | 21.34 ± 1.09 |

Data sourced from a study on (Z)-3-benzylideneisobenzofuran-1(3H)-one derivatives. nih.gov

Positional and Stereochemical Impact of Functional Groups on Efficacy and Selectivity

The spatial arrangement of functional groups, encompassing both their position on the aromatic ring and their three-dimensional orientation (stereochemistry), critically affects the efficacy and selectivity of isobenzofuranone derivatives.

Positional Isomerism: The specific location of the hydroxyl and methyl groups dictates the molecule's electronic properties and its potential for intermolecular interactions. Shifting the hydroxyl group from C-6 to another position, such as C-4, C-5, or C-7, would alter its acidity and hydrogen-bonding capabilities, thereby changing its interaction with target proteins. Similarly, moving the methyl group from the C-7 position could change the steric profile of the molecule, affecting how it fits into a binding pocket. For example, in a series of aza-analogues of 3-aryl-4-hydroxyquinolin-2(1H)-ones, the position of a nitrogen atom within the ring system dramatically influenced antagonist potency at the NMDA/glycine receptor. nih.gov This highlights the sensitivity of biological targets to the precise placement of structural features.

Stereochemistry: Many bioactive isobenzofuranones are functionalized at the C-3 position, which is a chiral center. The stereochemistry at this position is often a pivotal factor for biological activity. Enantiomers of a chiral drug can exhibit significantly different potencies, pharmacokinetics, and even pharmacological effects. nih.gov The synthesis of enantiomerically pure 3-substituted isobenzofuranones is a key area of research, underscoring the importance of stereoselectivity for therapeutic applications. researchgate.net Studies on other chiral natural products have consistently shown that only one enantiomer, typically the naturally occurring one, displays significant biological potency, suggesting that target binding is highly stereospecific. nih.gov This implies that for analogs of 6-Hydroxy-7-methylisobenzofuran-1(3H)-one substituted at the C-3 position, the absolute configuration (R or S) would be a critical determinant of efficacy and selectivity.

Influence of Linker Lengths and Moieties in Conjugated Isobenzofuranone Derivatives

The development of bivalent or conjugated ligands, where a pharmacophore is connected via a linker to another moiety, is a powerful strategy in drug design. For isobenzofuranone derivatives, this approach can be used to target proteins with multiple binding sites or to improve pharmacokinetic properties. The nature of the linker—its length, flexibility, and chemical composition—is crucial.

The linker's length must be optimized to allow the isobenzofuranone core and the conjugated moiety to bind to their respective target sites simultaneously and without unfavorable steric strain. An improperly sized linker can prevent effective dual binding, rendering the conjugate less potent than its individual components.

Rational Design Principles for Enhanced Bioactivity based on SAR Data

The accumulated SAR data provides a foundation for the rational design of new this compound analogs with enhanced biological activity. Key principles derived from these studies include:

Strategic Substitution on the Aromatic Ring: The potency of the isobenzofuranone core can be fine-tuned by substituents at the C-6 position. While a methyl group is beneficial, exploration of other groups with varied electronic and steric properties (e.g., halogens) is a valid strategy for increasing potency, as demonstrated in antioxidant and antiplatelet assays. nih.gov The interplay between the existing C-6 hydroxyl and C-7 methyl groups must be considered in any new design.

Exploitation of the C-3 Position: The C-3 position is a critical handle for introducing diversity and modulating activity. Attaching various aryl or alkyl groups with specific stereochemistry can lead to highly potent and selective compounds. Computational modeling and docking studies can be employed to predict optimal substituents for a given biological target. mdpi.com

Conformational Control: The introduction of methyl groups can restrict the conformational flexibility of a molecule, locking it into a bioactive conformation. princeton.edu Strategically placing additional methyl groups on the isobenzofuranone scaffold or its substituents could enhance binding affinity by reducing the entropic penalty of binding.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods can be used to design novel inhibitors. rsc.org This involves designing molecules that have complementary shapes and chemical features to the target's binding site, ensuring high-affinity interactions. This approach can guide the selection of substituents, linkers, and stereochemical configurations to maximize potency and selectivity.

By integrating these principles, medicinal chemists can move beyond trial-and-error approaches and rationally design the next generation of isobenzofuranone-based therapeutic agents with improved efficacy and specificity.

Compound Names Table

| Abbreviation / Trivial Name | Systematic Name |

| Phthalide | Isobenzofuran-1(3H)-one |

| This compound | 6-Hydroxy-7-methyl-1,3-dihydro-2-benzofuran-1-one |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of compounds by observing the interaction of molecules with electromagnetic radiation. Each technique provides unique insights into the connectivity, functional groups, and three-dimensional arrangement of atoms within 6-Hydroxy-7-methylisobenzofuran-1(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals corresponding to the aromatic protons, the methylene (CH₂) protons of the lactone ring, the methyl (CH₃) protons, and the hydroxyl (OH) proton. The chemical shifts (δ), integration values, and coupling patterns (multiplicity) of these signals are key to assigning the structure.

¹³C NMR Spectroscopy: This method provides a count of the number of non-equivalent carbon atoms in a molecule. For this compound, with its molecular formula C₉H₈O₃, nine distinct signals would be expected in the ¹³C NMR spectrum, corresponding to each carbon atom in the structure, including the carbonyl carbon of the lactone, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., C=O, C-O, aromatic C-H, aromatic C-C, and aliphatic C).

Detailed, experimentally-derived NMR data for this specific compound are not widely available in the cited literature. The following table represents predicted chemical shifts based on the analysis of structurally similar compounds.

Predicted NMR Data for this compound| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 168-172 |

| Aromatic C-O | - | 150-155 |

| Aromatic C-OH | - | 145-150 |

| Aromatic C-C | - | 120-135 |

| Aromatic C-H | 6.8-7.5 | 110-125 |

| Methylene (O-CH₂) | ~5.2 | 65-70 |

| Methyl (Ar-CH₃) | ~2.2 | 15-20 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. For this compound (C₉H₈O₃), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula. The calculated exact mass is 178.0473 g/mol . An experimentally determined mass that is very close to this value would provide strong evidence for the compound's elemental composition. Fragmentation patterns observed in the mass spectrum can also help to confirm the presence of the isobenzofuranone core and the substituent groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) group (a broad band around 3400-3200 cm⁻¹), the lactone carbonyl (C=O) group (a strong, sharp band around 1760-1740 cm⁻¹), aromatic C=C bonds (bands in the 1600-1450 cm⁻¹ region), and C-O stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The benzene (B151609) ring fused to the furanone ring in this compound constitutes a chromophore that absorbs UV light. The UV-Vis spectrum would show specific absorption maxima (λ_max) that are characteristic of this aromatic system, helping to confirm the presence of the isobenzofuranone core.

Electronic Circular Dichroism (ECD) Analysis for Stereochemical Assignment

If this compound were chiral (i.e., exists as non-superimposable mirror images or enantiomers), Electronic Circular Dichroism (ECD) would be a critical technique. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. However, this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit an ECD spectrum, and this technique is not applicable for its stereochemical analysis.

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) (e.g., Chiral HPLC for enantiomeric excess determination)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound from various sources, including fungal cultures and biological matrices. The method's versatility allows for a range of detection techniques, with Ultraviolet (UV) and Mass Spectrometry (MS) being the most common.

A typical HPLC method for the analysis of a related isobenzofuranone derivative, mycophenolic acid (MPA), can be adapted for this compound. Such a method would likely employ a reversed-phase C18 column. dntb.gov.uaresearchgate.net The mobile phase could consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like phosphate buffer, with the pH adjusted to ensure optimal separation. dntb.gov.ua For instance, a gradient elution might be employed to achieve better resolution from other components in a complex mixture. Detection is commonly performed using a photodiode array (PDA) detector at a wavelength where the compound exhibits maximum absorbance. dntb.gov.ua

For enhanced sensitivity and selectivity, particularly in complex matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method. ovid.com This technique provides structural information and allows for quantification at very low concentrations.

Chiral HPLC for Enantiomeric Excess Determination

As this compound possesses a chiral center, the separation of its enantiomers is crucial for understanding its biological activity. Chiral HPLC is the most effective method for determining the enantiomeric excess (ee) of a chiral compound. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds and would be a suitable choice for this analysis. nih.gov

The principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. sigmaaldrich.comnih.gov The selection of the appropriate chiral column and mobile phase is critical and often requires empirical optimization. A typical mobile phase for chiral separations on a polysaccharide-based column might consist of a mixture of hexane and a polar organic modifier like isopropanol or ethanol.

A hypothetical chiral HPLC method for determining the enantiomeric excess of this compound is outlined in the table below.

| Parameter | Condition |

| Column | Chiralpak AD-H or similar amylose-based CSP |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govekb.egmdpi.comijprajournal.comafricanjournalofbiomedicalresearch.comglobalresearchonline.net However, this compound, being a polar and relatively non-volatile compound, requires a derivatization step to increase its volatility and thermal stability for GC-MS analysis. youtube.com

Derivatization involves a chemical reaction to modify the analyte into a more suitable form for GC-MS analysis. For phenolic compounds like this compound, silylation is a common and effective derivatization technique. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. researchgate.net This process reduces the polarity and increases the volatility of the compound. youtube.com Another approach is methylation, which can also be employed to derivatize phenolic hydroxyl groups. nih.govtandfonline.com

Once derivatized, the sample is injected into the GC-MS system. The separation of the derivatized analyte from other components in the mixture is achieved on a capillary column, typically with a non-polar or medium-polarity stationary phase. The mass spectrometer then detects and fragments the eluted compounds, providing a unique mass spectrum that can be used for identification and quantification.

A summary of a potential GC-MS method for the analysis of derivatized this compound is presented in the table below.

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Temperature Program | Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min |

| Injector Temperature | 250 °C |

| MS Ion Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 |

Qualitative and Quantitative Analytical Method Development for Complex Matrices

The analysis of this compound in complex matrices such as biological fluids (e.g., plasma, urine), food products, or environmental samples presents significant challenges due to the presence of interfering substances. bohrium.commdpi.com Therefore, the development of robust and validated analytical methods is crucial for obtaining accurate and reliable results.

Method development typically involves several key steps:

Sample Preparation: The goal of sample preparation is to extract the analyte of interest from the matrix and remove interfering components. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. ovid.comnih.gov For a compound like this compound in a plasma sample, protein precipitation with a solvent like acetonitrile followed by centrifugation is a straightforward and effective approach. researchgate.netnih.gov

Chromatographic Separation: The chromatographic conditions, including the choice of column, mobile phase, and gradient program for HPLC, or the temperature program for GC, must be optimized to achieve good resolution of the analyte from matrix components.

Detection and Quantification: The detector response is optimized for sensitivity and selectivity. For quantitative analysis, a calibration curve is constructed using standards of known concentrations. An internal standard is often used to correct for variations in sample preparation and instrument response.

Method Validation: Once developed, the analytical method must be validated to ensure its performance characteristics are suitable for the intended application. Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. medpharmres.com

Linearity: The range over which the instrument response is directly proportional to the analyte concentration. medpharmres.com

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among individual test results (precision). medpharmres.commedpharmres.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

Recovery: The efficiency of the extraction procedure.

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

The development of a validated analytical method is essential for a wide range of applications, including pharmacokinetic studies, toxicological assessments, and monitoring of fungal contamination in food.

The table below summarizes key parameters for a validated HPLC method for the quantification of a related compound, mycophenolic acid, in human plasma, which can serve as a reference for developing a method for this compound. dntb.gov.uamedpharmres.com

| Validation Parameter | Typical Acceptance Criteria | Example Data for Mycophenolic Acid Analysis dntb.gov.uamedpharmres.com |

| Linearity (r²) | > 0.99 | > 0.99 |

| Intra-day Precision (CV%) | < 15% | < 7.5% |

| Inter-day Precision (CV%) | < 15% | < 7.5% |

| Accuracy (%) | 85-115% | 92-107% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 0.25 µg/mL |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Molecular Descriptors (e.g., TPSA, LogP, hydrogen bond acceptors/donors)

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and intrinsic properties of a molecule. These calculations provide a basis for determining various molecular descriptors that are critical in assessing the "drug-likeness" of a compound. Descriptors such as the Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), and the count of hydrogen bond donors and acceptors are pivotal in predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

TPSA is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability and blood-brain barrier penetration. LogP serves as a measure of a molecule's lipophilicity, which influences its solubility, permeability, and binding to biological targets. The number of hydrogen bond donors and acceptors indicates the potential for forming interactions with biological macromolecules.

For 6-Hydroxy-7-methylisobenzofuran-1(3H)-one, these molecular descriptors have been computationally predicted to estimate its pharmacokinetic properties.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C₉H₈O₃ | Defines the elemental composition. |

| Molecular Weight | 164.16 g/mol | Influences diffusion and transport properties. |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | Suggests good potential for oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | 1.55 | Indicates moderate lipophilicity, balanced for solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | The hydroxyl group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, ether oxygen, and hydroxyl oxygen can accept hydrogen bonds. |

Note: The values in this table are computationally predicted using standard molecular modeling software.

These predicted values suggest that this compound possesses physicochemical properties that are generally favorable for a potential drug candidate, falling within the ranges typically associated with good oral absorption.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a biological target, typically a protein or enzyme.

While specific docking studies for this compound are not extensively documented, research on analogous isobenzofuranone derivatives has demonstrated the utility of this approach. For instance, various isobenzofuranone compounds have been docked into the active sites of enzymes like tyrosinase and α-glucosidase to explore their potential as inhibitors. These simulations reveal crucial information about the ligand-target interactions, such as:

Binding Energy: A score that estimates the strength of the interaction.

Key Amino Acid Residues: Identification of the specific amino acids in the target's active site that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand.

Binding Conformation: The three-dimensional arrangement of the ligand within the active site.

Such studies on related scaffolds suggest that the hydroxyl and carbonyl groups of the isobenzofuranone core are critical for forming hydrogen bonds with polar residues in an enzyme's active site, anchoring the molecule for effective interaction.

In Silico Screening and Virtual Library Design of Isobenzofuranone Derivatives

Building upon the principles of molecular docking, in silico (or virtual) screening is a method used to search large libraries of chemical structures for molecules that are likely to bind to a specific biological target. This process can significantly accelerate the discovery of new lead compounds.

The design of a virtual library of isobenzofuranone derivatives would involve:

Scaffold Definition: Using the this compound core as the basic chemical framework.

Virtual Modification: Systematically adding or modifying functional groups at various positions on the scaffold to create a large, diverse set of virtual compounds.

High-Throughput Virtual Screening (HTVS): Docking the entire virtual library against a validated protein target structure.

Hit Identification: Ranking the compounds based on their docking scores and predicted binding affinities to identify the most promising candidates for synthesis and experimental testing.

This approach allows for the rapid exploration of a vast chemical space, prioritizing the synthesis of derivatives with the highest predicted activity and most favorable drug-like properties, thereby saving significant time and resources in the early stages of drug development.

Conformational Analysis and Prediction of Stereochemical Outcomes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The isobenzofuranone scaffold consists of a planar benzene (B151609) ring fused to a nearly planar five-membered lactone (furanone) ring. However, the methylene group (C3) in the lactone ring allows for some flexibility, potentially leading to different, low-energy envelope or twist conformations.

Computational methods, particularly quantum chemical calculations, can be used to:

Identify Stable Conformers: Determine the geometry of the most stable three-dimensional structures of the molecule.

Calculate Energy Barriers: Compute the energy required to interconvert between different conformers.

Analyze Substituent Effects: Predict how the addition of functional groups, like the hydroxyl and methyl groups on the benzene ring, influences the preferred conformation of the molecule.

Furthermore, if a chiral center were to be introduced, for example, by substitution at the C3 position, computational modeling could be employed to predict the stereochemical outcome of a reaction. By modeling the transition states of the reaction pathways leading to different stereoisomers, chemists can predict which isomer is more likely to be formed. This is achieved by calculating the relative energies of the diastereomeric transition states, with the lower-energy pathway corresponding to the major product. This predictive power is crucial for designing stereoselective syntheses of complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.